molecular formula C13H9ClF3N3O B1418253 4-(2-Chloro-5-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine CAS No. 1219454-55-3

4-(2-Chloro-5-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine

Cat. No. B1418253
M. Wt: 315.68 g/mol
InChI Key: DRCZBLANKDJNSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound seems to be a derivative of 2-Chloro-5-(trifluoromethyl)phenyl . Trifluoromethylphenyl compounds are often used in the synthesis of various pharmaceutical and agrochemical products .


Synthesis Analysis

Trifluoromethylpyridines, which might be structurally similar to your compound, can be synthesized via a vapor-phase reaction . The number of chlorine atoms introduced to the pyridine ring can be controlled during this process .

Scientific Research Applications

Chemical Modification for Enhanced Biological Activity

Chemical modification of pyridine moieties, similar to the one in the target compound, has been explored to enhance the biological properties of certain molecules. For instance, the modification of pyrido[1,2-a]pyrimidine nucleus by displacing a methyl group has shown to increase the biological activity of para-substituted derivatives, suggesting potential in developing new analgesics (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Inhibitors of Gene Expression

Studies on similar pyrimidine and pyridine derivatives have revealed their potential as inhibitors of NF-kappaB and AP-1 transcription factors, crucial in the regulation of immune response and inflammation. Such compounds have been evaluated for their oral bioavailability and gastrointestinal permeability, indicating their significance in therapeutic applications (Palanki et al., 2000).

Synthesis and Antimicrobial Activity

The synthesis and evaluation of antimicrobial activity of pyridine-containing compounds, such as 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamides, demonstrate significant efficacy against bacterial and fungal strains. This suggests the role of pyridine derivatives in developing new antimicrobial agents (Zhuravel et al., 2005).

Fluorinated Copolymers for High-Performance Materials

The synthesis of fluorinated copoly(pyridine ether imide)s derived from aromatic diamines showcases the application of pyridine derivatives in creating materials with exceptional thermal stability, mechanical strength, and low dielectric constants. Such materials are valuable in electronics and aerospace industries for their high performance and reliability (Zhou et al., 2018).

Safety And Hazards

The safety data sheet for a similar compound, 2-Chloro-5-(trifluoromethyl)phenyl isocyanate, indicates that it is combustible, harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-[2-chloro-5-(trifluoromethyl)phenyl]-N'-hydroxypyridine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3N3O/c14-10-2-1-8(13(15,16)17)6-9(10)7-3-4-19-11(5-7)12(18)20-21/h1-6,21H,(H2,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRCZBLANKDJNSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C2=CC(=NC=C2)C(=NO)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C(F)(F)F)C2=CC(=NC=C2)/C(=N/O)/N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloro-5-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Chloro-5-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine
Reactant of Route 2
4-(2-Chloro-5-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.